6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
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Overview
Description
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine: is an organic compound with the molecular formula C₁₃H₁₆N₂ It is a derivative of carbazole, which is a tricyclic aromatic compound
Mechanism of Action
Target of Action
The primary target of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is the Hippo signaling pathway , specifically the LATS1 and YAP1/TAZ proteins . The Hippo pathway plays a pivotal role in diverse cell functions, including cell proliferation .
Mode of Action
This compound acts by inducing the phosphorylation of LATS1 and YAP1/TAZ . This interaction with its targets results in the suppression of their activity, thereby inhibiting cell proliferation .
Biochemical Pathways
The compound affects the Hippo signaling pathway , which is involved in regulating organ size by controlling cell proliferation and apoptosis . The downstream effects of this pathway’s inhibition include the suppression of cell viability both in vitro and in mouse xenografts .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of cell viability . This is achieved through the inhibition of the Hippo signaling pathway, leading to a decrease in cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically begins with commercially available starting materials such as 6-methyl-1H-indole and cyclohexanone.
Cyclization Reaction: The key step involves a cyclization reaction where 6-methyl-1H-indole undergoes a reaction with cyclohexanone in the presence of a suitable catalyst, such as an acid or base, to form the tetrahydrocarbazole core.
Amination: The final step involves the introduction of the amine group at the 1-position of the carbazole ring. This can be achieved through various methods, including reductive amination or nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo oxidation reactions to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the compound into fully saturated amines.
Substitution: The compound can participate in substitution reactions, where functional groups are introduced at various positions on the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products:
Oxidation: Carbazole derivatives with various functional groups.
Reduction: Saturated amines.
Substitution: Functionalized carbazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, which can be explored for therapeutic applications.
Medicine:
Drug Development: Due to its structural similarity to biologically active compounds, it can be used as a scaffold for the development of new drugs targeting various diseases.
Industry:
Material Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
- 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid
Comparison:
- 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine differs from its analogs by the presence of an amine group at the 1-position, which imparts unique chemical reactivity and biological activity.
- 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has a ketone group instead of an amine, affecting its reactivity and potential applications.
- 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid contains a carboxylic acid group, which influences its solubility and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12/h5-7,11,15H,2-4,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJNWDCSROVGQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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